Cytotoxicity Against Human Melanoma A375 Cells: 10b vs. 9a and 10a
In a head-to-head in vitro cytotoxicity screen against the human melanoma cell line A375, the target compound (reported as compound 10b in the primary study) achieved an IC₅₀ of 16.5 ± 1.5 µg/mL. This represents a 2.1-fold improvement over 9a (IC₅₀ = 34.7 ± 0.9 µg/mL, a close analog differing in the quinoline-2 substituent) and a 19% improvement over 10a (IC₅₀ = 19.6 ± 1.3 µg/mL, which carries a different aryl group at the same position) [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against A375 melanoma cell line |
|---|---|
| Target Compound Data | IC₅₀ = 16.5 ± 1.5 µg/mL (compound 10b) |
| Comparator Or Baseline | Compound 9a: IC₅₀ = 34.7 ± 0.9 µg/mL; Compound 10a: IC₅₀ = 19.6 ± 1.3 µg/mL |
| Quantified Difference | 2.1-fold lower IC₅₀ vs. 9a; 1.19-fold lower vs. 10a |
| Conditions | A375 human melanoma cell line; MTT assay; 48 h exposure; data from single study (Srinivasa et al., 2024) |
Why This Matters
For procurement supporting melanoma-focused drug discovery, the 2.1-fold potency advantage over a close analog means that significantly less compound is required to achieve the same cellular effect, reducing cost per data point and minimizing solvent-related artifacts.
- [1] Srinivasa, S. B., Poojary, B., Kalal, B. S., Brahmavara, U., Vaishali, D., Das, A. J., Kalenga, T. M., Paidikondala, M., & Shankar, M. K. (2024). Design, synthesis and anticancer activity of novel benzimidazole containing quinoline hybrids. Results in Chemistry, 9, 101631. View Source
